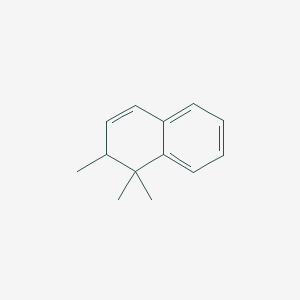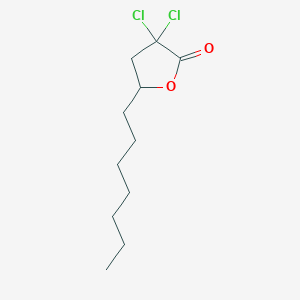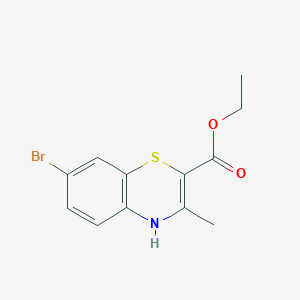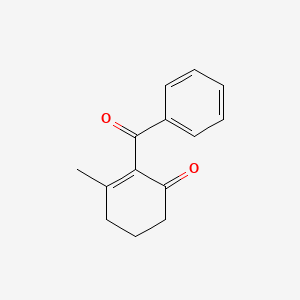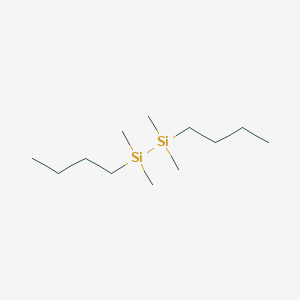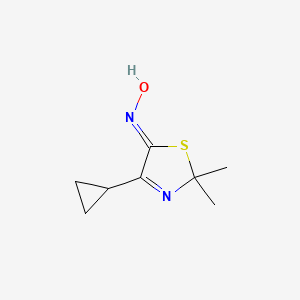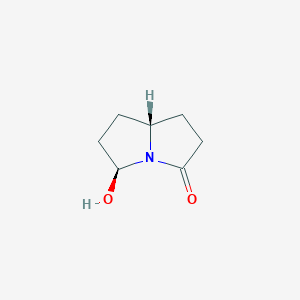![molecular formula C10H9Br2F2NO3 B14425723 Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate CAS No. 84970-92-3](/img/structure/B14425723.png)
Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of ethyl, dibromo, and difluoromethoxy groups attached to a phenyl ring, which is further linked to a carbamate group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Methoxylation: The addition of the difluoromethoxy group to the brominated phenyl ring.
Carbamoylation: The final step involves the reaction of the substituted phenyl ring with ethyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phenyl ring.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes through its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate: Similar in structure but with an acetate group instead of a carbamate.
3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid: Contains similar brominated phenyl groups but with different functional groups.
Uniqueness
Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, is less common and contributes to its unique properties compared to other brominated phenyl compounds.
Eigenschaften
CAS-Nummer |
84970-92-3 |
|---|---|
Molekularformel |
C10H9Br2F2NO3 |
Molekulargewicht |
388.99 g/mol |
IUPAC-Name |
ethyl N-[3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C10H9Br2F2NO3/c1-2-17-10(16)15-5-3-6(11)8(7(12)4-5)18-9(13)14/h3-4,9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
INMUHOOSTYSGCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=C(C(=C1)Br)OC(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





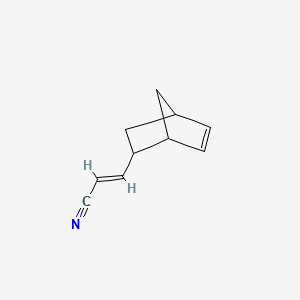
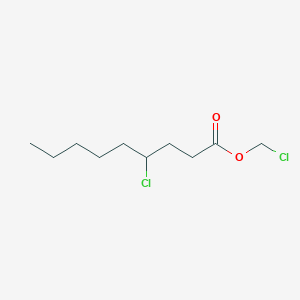
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
